molecular formula C14H17NO3 B2393913 N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide CAS No. 2189499-13-4

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide

Cat. No.: B2393913
CAS No.: 2189499-13-4
M. Wt: 247.294
InChI Key: WTJYUMSNDSTZOS-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide is a synthetic organic compound that features a benzofuran ring, a propyl chain, and a methoxyacetamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylpropylamine derivatives.

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylic acid: Shares the benzofuran core but differs in functional groups.

    Benzofuran-2-ylpropylamine: Similar structure with an amine group instead of the methoxyacetamide group.

    2-Methoxybenzofuran: Contains a methoxy group on the benzofuran ring but lacks the propyl chain and acetamide group.

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a benzofuran moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H19_{19}N1_{1}O3_{3}, with a molecular weight of approximately 247.294 g/mol. The unique structure includes:

  • Benzofuran moiety : Known for various biological activities.
  • Propyl chain : Enhances lipophilicity and potentially influences receptor binding.
  • Methoxyacetamide group : May contribute to the compound's pharmacological profile.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antiviral Activity : Preliminary studies suggest potential effectiveness against viral infections, likely through inhibition of viral replication mechanisms.
  • Anti-inflammatory Properties : The compound has shown ability to reduce inflammation markers, indicating potential applications in treating inflammatory diseases.
  • Anticancer Effects : Compounds with similar structures have demonstrated significant cell growth inhibitory effects in various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Research indicates that the biological activity of this compound may involve multiple biochemical pathways:

  • Receptor Interactions : Similar benzofuran compounds have been found to interact with various receptors, suggesting that this compound may exhibit high affinity for multiple biological targets .
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in critical metabolic pathways, influencing cellular functions such as signaling and gene expression .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivity TypeFindings
Benzofuran-2-carboxylic acidAnti-inflammatoryDemonstrated significant reduction in inflammation markers
Benzofuran derivativesAnticancerInhibitory effects on cell growth in various cancer cell lines
This compoundAntiviralPotential effectiveness against viral replication

Example Study

In a study examining the effects of benzofuran derivatives on cancer cell lines, researchers found that compounds similar to this compound exhibited cytotoxic effects at specific dosages. The study highlighted the importance of dosage and timing in achieving optimal therapeutic outcomes.

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate that they often exhibit linear pharmacokinetics in animal models. This suggests predictable absorption, distribution, metabolism, and excretion profiles, which are crucial for determining dosing regimens in potential therapeutic applications .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-17-10-14(16)15-8-4-6-12-9-11-5-2-3-7-13(11)18-12/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJYUMSNDSTZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCCC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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